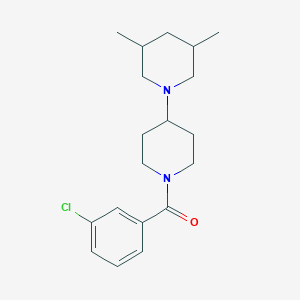
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone, also known as JNJ-42153605, is a small molecule inhibitor that has been developed for the treatment of various neurological and psychiatric disorders. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone acts as a selective and potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone increases the extracellular levels of dopamine in the brain, which leads to enhanced dopaminergic neurotransmission. This, in turn, is believed to contribute to the therapeutic effects of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include increased extracellular levels of dopamine, enhanced dopaminergic neurotransmission, and modulation of other neurotransmitter systems, such as serotonin and norepinephrine. (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has also been shown to produce dose-dependent effects on locomotor activity, suggesting that it has a stimulant-like effect at higher doses.
実験室実験の利点と制限
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has several advantages for lab experiments, including its high selectivity for DAT, its potency, and its relatively low toxicity. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects at higher doses.
将来の方向性
There are several future directions for the research and development of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone. These include further preclinical and clinical studies to evaluate its safety and efficacy in various neurological and psychiatric disorders, as well as studies to elucidate its mechanism of action at the molecular and cellular level. Other future directions may include the development of novel analogs of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone with improved pharmacological properties, such as increased selectivity, potency, and solubility. Additionally, (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone may have potential applications in other areas of research, such as drug addiction and neurodegenerative disorders.
合成法
The synthesis of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone involves the reaction of 3-chlorophenyl magnesium bromide with 3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone in the presence of a palladium catalyst. The reaction proceeds smoothly under mild conditions and yields the desired product in good purity and yield.
科学的研究の応用
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which are known to play a crucial role in the pathophysiology of these disorders.
特性
製品名 |
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone |
|---|---|
分子式 |
C19H27ClN2O |
分子量 |
334.9 g/mol |
IUPAC名 |
(3-chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H27ClN2O/c1-14-10-15(2)13-22(12-14)18-6-8-21(9-7-18)19(23)16-4-3-5-17(20)11-16/h3-5,11,14-15,18H,6-10,12-13H2,1-2H3 |
InChIキー |
FNBMJZIPZAPMMH-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C |
正規SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247047.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247049.png)
![1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)
![1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247053.png)
![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)
![1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247064.png)